molecular formula C19H24N2O8 B1415663 3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester CAS No. 2203140-35-4

3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester

Cat. No. B1415663
CAS RN: 2203140-35-4
M. Wt: 408.4 g/mol
InChI Key: WBBHBHVWSBTEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester is a useful research compound. Its molecular formula is C19H24N2O8 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

PPARgamma Agonists and Antidiabetic Activity

  • Antidiabetic Activity in Rodent Models: This compound is part of a series of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety, which have been evaluated as PPARgamma agonists showing antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).

Heterocyclic Bioisosteres and Pharmacology

  • Excitatory Amino Acid Antagonists: Heterocyclic analogues of glutamic acid diethyl ester, a compound structurally related to this chemical, have been synthesized and evaluated as excitatory amino acid antagonists (Madsen et al., 1990).

Synthesis and Chemical Properties

  • Synthesis from L-tyrosine: A study describes the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, a compound closely related to the chemical , from L-tyrosine (Du Hai-jun, 2007).

Antimicrobial Activities

  • In Vitro Antimicrobial Activities: Some derivatives related to this compound have been synthesized and shown to possess antimicrobial activities, as evidenced in the study of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones (Sharma et al., 2004).

Ligand Binding and Pharmaceutical Development

  • Development of Potent PPARγ Agonists: The synthesis of (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a related compound, supports the development of potent PPARγ agonists, indicating its significance in pharmaceutical research (Reynolds et al., 2001).

Novel Azaheterocycles Synthesis

  • Efficient Synthetic Approach to Azaheterocycles: The interaction of 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole, a process related to the synthesis of the subject compound, represents an efficient approach to novel azaheterocycles (Goryaeva et al., 2015).

Intramolecular Reactions and Asymmetric Synthesis

  • Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines: Intramolecular α-amidoalkylation reactions of L-DOPA derivatives, related to the compound , have been used for asymmetric synthesis, demonstrating its importance in complex molecule synthesis (Garcia et al., 2006).

Receptor Binding and Antagonism

  • 5-Lipoxygenase-Activating Protein Inhibition: The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, structurally similar to the chemical , is a potent inhibitor of 5-lipoxygenase-activating protein, indicating its potential in receptor binding studies (Hutchinson et al., 2009).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O8/c22-16-6-7-17(23)21(16)29-18(24)8-10-26-12-13-27-11-9-20-19(25)28-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHBHVWSBTEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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